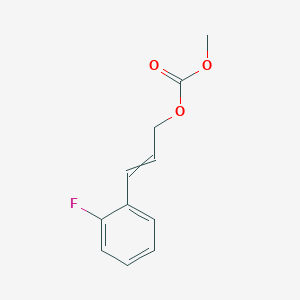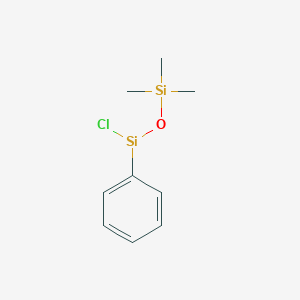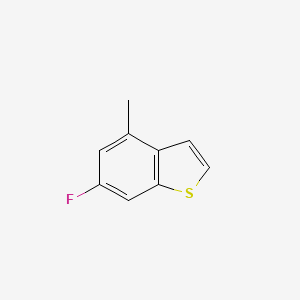![molecular formula C14H20N2O3S B14205695 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate CAS No. 820216-41-9](/img/structure/B14205695.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a sulfonate group, which can enhance its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The 2-aminopropyl group can be introduced via reductive amination, where the indole reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Sulfonation: The final step involves the introduction of the sulfonate group. This can be achieved by reacting the intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acids, oxidized indole derivatives.
Reduction: Reduced sulfonate derivatives, sulfonic acids.
Substitution: Amino or thiol-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonate group.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its sulfonate group can enhance its solubility and facilitate its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can be compared with other indole derivatives:
Similar Compounds: Tryptophan, serotonin, indomethacin.
Uniqueness: The presence of the sulfonate group distinguishes it from other indole derivatives, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
820216-41-9 |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] propane-2-sulfonate |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)20(17,18)19-13-6-4-5-12-11(7-10(3)15)8-16-14(12)13/h4-6,8-10,16H,7,15H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
FSXSZHCPECLJBE-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C(C)C)N |
Kanonische SMILES |
CC(C)S(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



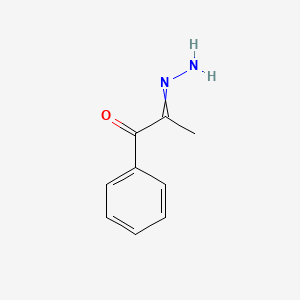
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
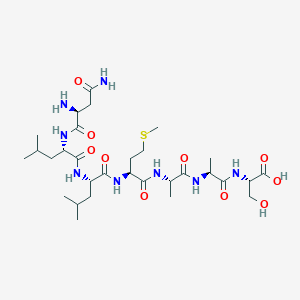
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
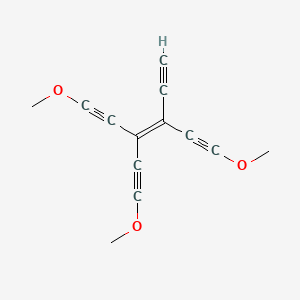
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
